(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol
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Overview
Description
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a dioxane ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol typically involves the fluorination of precursor compounds under controlled conditions. The reaction often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the molecular structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include:
Hydrogen Bonding: Fluorine atoms can form hydrogen bonds with hydrogen donors.
Electrostatic Interactions: The electronegativity of fluorine can create strong electrostatic interactions with positively charged species.
Comparison with Similar Compounds
(2,2,3,3,4,4,4-Heptafluorobutanol): Another fluorinated alcohol with similar properties.
(1,1,1,2,2,3,3-Heptafluoropropane): A fluorinated propane derivative with comparable reactivity.
Uniqueness: (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)methanol is unique due to its dioxane ring structure combined with multiple fluorine atoms, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable for specialized applications.
Properties
CAS No. |
61448-96-2 |
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Molecular Formula |
C5H3F7O3 |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C5H3F7O3/c6-2(1-13)3(7,8)15-5(11,12)4(9,10)14-2/h13H,1H2 |
InChI Key |
PIJUNTOUSBXNDI-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(OC(C(O1)(F)F)(F)F)(F)F)F)O |
Origin of Product |
United States |
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